molecular formula C16H17ClN2O3 B2548721 Ethyl 3-(3-aminobenzamido)benzoate hydrochloride CAS No. 1803596-08-8

Ethyl 3-(3-aminobenzamido)benzoate hydrochloride

Cat. No.: B2548721
CAS No.: 1803596-08-8
M. Wt: 320.77
InChI Key: QLOXHWZBRYUJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-aminobenzamido)benzoate hydrochloride is a chemical compound with the molecular formula C16H17ClN2O3 and a molecular weight of 320.78 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-aminobenzamido)benzoate hydrochloride typically involves the reaction of ethyl 3-aminobenzoate with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminobenzamido)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3-aminobenzamido)benzoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-aminobenzamido)benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-aminobenzoate
  • 3-Aminobenzoic acid
  • Ethyl 3-(4-aminobenzamido)benzoate

Uniqueness

Ethyl 3-(3-aminobenzamido)benzoate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in multiple research and industrial applications .

Biological Activity

Ethyl 3-(3-aminobenzamido)benzoate hydrochloride is a compound that has garnered interest in scientific research due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its applications in various fields, including medicinal chemistry and enzymatic studies.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 3-aminobenzoate with 3-aminobenzoic acid. The process usually requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The final product is obtained through treatment with hydrochloric acid to form the hydrochloride salt.

This compound exhibits biological activity primarily through its interactions with specific enzymes and receptors. The compound can modulate enzyme activity, which leads to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes or cancer progression, suggesting potential therapeutic applications .

Biological Activity

The biological activities of this compound include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes that play crucial roles in metabolic pathways, particularly those associated with inflammation and cancer .
  • Protein Binding : It interacts with proteins, which can alter their functions and influence cellular processes.
  • Potential Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer effects, making it a candidate for further research in oncology.

Research Findings

Recent studies have highlighted the compound's versatility in biochemical applications. Here are some notable findings:

Study FocusFindings
Enzyme InteractionsThis compound was found to effectively bind to specific enzymes, altering their activity and potentially leading to therapeutic effects against diseases like cancer.
Antimicrobial ActivitySome derivatives of aminobenzamide compounds have shown promising antimicrobial properties, suggesting that this compound could be explored for similar activities .
Anti-inflammatory EffectsResearch indicates that this compound may inhibit pathways involved in inflammation, providing a basis for its use in treating inflammatory diseases .

Case Studies

Case studies exploring the biological activity of this compound have focused on its application in drug development. For instance, a case study demonstrated the compound's efficacy in inhibiting specific enzymes linked to cancer cell proliferation. This study employed both in vitro and in vivo models to assess the therapeutic potential and safety profile of the compound.

Properties

IUPAC Name

ethyl 3-[(3-aminobenzoyl)amino]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3.ClH/c1-2-21-16(20)12-6-4-8-14(10-12)18-15(19)11-5-3-7-13(17)9-11;/h3-10H,2,17H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOXHWZBRYUJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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